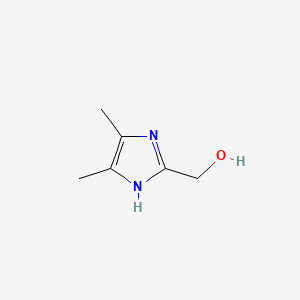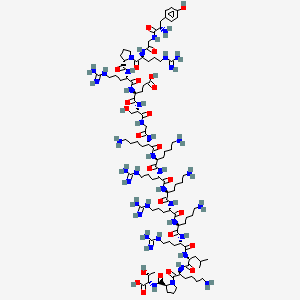
(4,5-dimethyl-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,5-dimethyl-1H-imidazol-2-yl)methanol” is an organic compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular structure of “(4,5-dimethyl-1H-imidazol-2-yl)methanol” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains a methanol group attached to the imidazole ring .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole .Applications De Recherche Scientifique
Methanol Dehydration to Dimethyl Ether
- Development of Catalysts : A review by Bateni and Able (2018) on heterogeneous catalysts for methanol dehydration to dimethyl ether (DME) highlights the importance of this process in producing a clean fuel and valuable chemical from methanol. The study covers various catalysts including γ-Al2O3, zeolites, and other modifications, showcasing their efficiency in the dehydration reaction (Bateni & Able, 2018).
Methanol Reforming for Hydrogen Production
- Cu-based Catalysts and Reaction Mechanisms : Research by Yong et al. (2013) delves into methanol reforming processes, highlighting the use of Cu-based catalysts and detailing the surface reaction mechanisms. This work contributes to understanding how methanol can be efficiently converted into hydrogen, a clean energy carrier (Yong et al., 2013).
Methanol as a Chemical Marker in Transformer Insulating Oil
- Methanol as an Indicator of Cellulosic Insulation Aging : Jalbert et al. (2019) review the use of methanol as a marker for evaluating the condition of solid insulation in power transformers. The presence of methanol in transformer oil has been correlated with the degradation of insulating paper, providing a novel approach to monitoring transformer health (Jalbert et al., 2019).
Methanol in Fuel Cell Technology
- Direct Methanol Fuel Cells (DMFCs) : Heinzel and Barragán (1999) discuss the challenges and progress in DMFC technology, particularly focusing on methanol crossover issues. This review underlines the potential of methanol as a fuel source for clean energy generation, despite existing technical hurdles (Heinzel & Barragán, 1999).
Methanol's Role in Sustainable Technologies
- Reclamation of CO2 : A review by Yang and Wang (2015) emphasizes methanol's role in the sustainable reclamation of CO2, presenting it as a cornerstone in C1 chemistry for producing fuels and chemicals. This research outlines various pathways for CO2 conversion into methanol and its derivatives, highlighting the environmental benefits (Yang & Wang, 2015).
Propriétés
IUPAC Name |
(4,5-dimethyl-1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUICZARPZYJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676283 |
Source


|
| Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dimethyl-1H-imidazol-2-yl)methanol | |
CAS RN |
115245-13-1 |
Source


|
| Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













